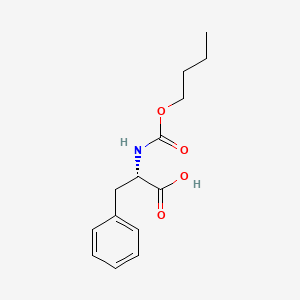

N-(Butoxycarbonyl)-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75048-11-2 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

(2S)-2-(butoxycarbonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-2-3-9-19-14(18)15-12(13(16)17)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |

InChI Key |

ZAUFWNBQTJVCMP-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CCCCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-(tert-Butoxycarbonyl)-L-phenylalanine CAS 13734-34-4

Topic: N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) CAS: 13734-34-4[1][2][3][4]

Executive Summary

N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) is a critical amino acid derivative serving as a foundational building block in peptide chemistry and pharmaceutical manufacturing.[3] As the protected form of L-phenylalanine, it enables the precise synthesis of peptide-based therapeutics by preventing unwanted side reactions at the

Chemical Identity & Physicochemical Profile

Boc-L-Phe-OH is a white, crystalline powder characterized by high enantiomeric purity and stability under standard storage conditions.[3]

| Property | Specification |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

| CAS Number | 13734-34-4 |

| Molecular Formula | C |

| Molecular Weight | 265.31 g/mol |

| Melting Point | 85 – 87 °C |

| Solubility | Soluble in Methanol, Ethanol, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Specific Rotation | |

| pKa | ~3.9 (Carboxylic acid) |

| Appearance | White to off-white crystalline powder |

Key Structural Feature: The tert-butoxycarbonyl (Boc) group renders the amine inert to nucleophilic attack and base hydrolysis, while remaining cleavable under acidic conditions (e.g., Trifluoroacetic acid or HCl/Dioxane). This orthogonality to base-labile protecting groups (like Fmoc or methyl esters) is the basis of its utility.[3]

Synthesis & Manufacturing

The industrial synthesis of Boc-L-Phe-OH typically follows the Schotten-Baumann conditions, ensuring high yield and retention of chirality.[3]

Synthetic Route

The reaction involves the acylation of L-phenylalanine with Di-tert-butyl dicarbonate (Boc

Reaction Protocol:

-

Dissolution: L-Phenylalanine is dissolved in 1N NaOH and tert-butanol (or Dioxane) to create a homogenous phase.[3] The base keeps the carboxylic acid deprotonated (soluble) and the amine nucleophilic.

-

Acylation: Boc

O is added dropwise at 0–5 °C. The reaction is exothermic; temperature control is vital to prevent racemization. -

Workup: The mixture is washed with an organic solvent (e.g., Pentane) to remove unreacted Boc

O. The aqueous layer is then carefully acidified (pH 2–3) with KHSO -

Isolation: The product precipitates as a white solid or is extracted into Ethyl Acetate and crystallized.

Process Diagram

Figure 1: Industrial synthesis pathway for Boc-L-Phe-OH via Schotten-Baumann conditions.

Application in Peptide Synthesis (Boc-SPPS)

Boc-L-Phe-OH is the standard building block for introducing Phenylalanine residues in Boc-Solid Phase Peptide Synthesis.[3]

The Boc Chemistry Cycle

Unlike Fmoc chemistry (which uses base for deprotection), Boc chemistry relies on an acid-labile N-terminal protection strategy.[3]

-

Coupling: The carboxyl group of Boc-L-Phe-OH is activated (using DCC/HOBt or HATU) and reacted with the resin-bound peptide amine.[3]

-

Deprotection: The N-terminal Boc group is removed using Trifluoroacetic Acid (TFA) (neat or 50% in DCM).[3]

-

Neutralization: The resulting amine salt is neutralized with DIEA (Diisopropylethylamine) before the next coupling.

Strategic Advantages

-

Acid Stability: The benzyl-based side chain protection (often used in Boc chemistry) is stable to the TFA deprotection steps, allowing for "global deprotection" only at the very end using HF (Hydrofluoric Acid) or TFMSA.[3]

-

Aggregration: Boc chemistry often solubilizes difficult sequences better than Fmoc chemistry due to the disruption of beta-sheets by the protonated N-terminus during the synthesis steps.[3]

Figure 2: The Boc-SPPS Cycle.[3] Note the requirement for a neutralization step after acid deprotection.

Pharmaceutical Applications

Beyond generic peptide synthesis, Boc-L-Phe-OH is a high-value intermediate for specific classes of antiretroviral drugs.[3]

HIV Protease Inhibitors

The phenylalanyl structure is a key pharmacophore in HIV protease inhibitors, mimicking the Phe-Pro cleavage site of the viral polyprotein.

-

Saquinavir (Invirase): Boc-L-Phe-OH is a primary starting material.[1][3] It is converted into Boc-L-Phenylalanal (aldehyde), which is then reacted to form the central hydroxyethylamine isostere core essential for binding to the protease active site.[3]

-

Nelfinavir (Viracept): Similar synthetic strategies utilize the chiral pool of L-Phenylalanine provided by the Boc-protected derivative to establish the stereochemistry of the hydrophobic pocket binding domain.[3]

HIV Capsid Inhibitors

Recent research into HIV-1 capsid inhibitors (e.g., PF-74 analogues) utilizes Boc-L-Phe-OH as the scaffold.[3] The Boc group allows for selective modification of the C-terminus (e.g., amidation with functionalized anilines) before N-terminal deprotection and further elaboration.[3]

Analytical Quality Control

Ensuring the purity of Boc-L-Phe-OH is critical to prevent "deletion sequences" or diastereomeric impurities in the final drug product.[3]

HPLC Method for Purity

Objective: Separate Boc-L-Phe-OH from free L-Phe and Boc

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]

-

Gradient: 30% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).[3]

-

Acceptance Criteria: Purity

99.0%; D-isomer

Impurity Profile

| Impurity | Origin | Impact |

| Free L-Phenylalanine | Incomplete acylation | Leads to double insertions or branching.[3] |

| D-Boc-Phenylalanine | Racemization during synthesis | Creates diastereomeric peptides (hard to purify).[3] |

| Di-Boc-Phenylalanine | Excess Boc | Reduces coupling efficiency; steric hindrance.[3] |

Handling & Stability

-

Storage: Store at +2°C to +8°C. While stable at room temperature for short periods, cold storage prevents slow decarboxylation or moisture absorption.

-

Hygroscopicity: Moderately hygroscopic. Allow container to reach room temperature before opening to prevent condensation.

-

Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) is required.

-

Shelf Life: Typically 2–3 years if stored in a tightly sealed container, protected from light.

References

-

ChemicalBook. (2026). N-(tert-Butoxycarbonyl)-L-phenylalanine Properties and Synthesis. Link

-

Organic Syntheses. (1985). N-tert-Butoxycarbonyl-L-Phenylalanine Synthesis Protocol. Coll. Vol. 7, p.70. Link

-

National Institutes of Health (NIH). (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir.[8][9] PubMed. Link

-

BenchChem. (2025).[5] HPLC Analysis for Purity Confirmation of Fmoc/Boc Amino Acids. Link[3]

-

Sigma-Aldrich. (2026).[3] Boc-Phe-OH Product Specification and MSDS. Link

-

Chimia. (1996).[10] Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2006134612A1 - A process for the preparation of saquinavir using novel intermediate - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Characterization of Boc-Phe-OH

CAS: 13734-34-4 | Formula: C₁₄H₁₉NO₄

Executive Summary

N-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) is a fundamental building block in solid-phase peptide synthesis (SPPS) and pharmaceutical intermediate production. Its utility hinges on the stability of the tert-butoxycarbonyl protecting group and the enantiomeric purity of the phenylalanine backbone.

This guide moves beyond basic datasheet parameters to provide a rigorous analysis of Boc-Phe-OH's physical properties, specifically focusing on melting point (MP) variance as a purity indicator. We provide validated protocols for characterization, ensuring that researchers can distinguish between high-grade reagents and degraded substrates that could compromise downstream peptide coupling efficiency.

Chemical Identity & Structural Analysis[1][2][3]

Boc-Phe-OH consists of an L-phenylalanine core protected at the

Table 1: Core Chemical Identity

| Parameter | Specification |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

| CAS Number | 13734-34-4 |

| Molecular Weight | 265.31 g/mol |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Chirality | L-Isomer (S-configuration) |

| Appearance | White to off-white crystalline powder |

Physical Properties Matrix

The physical constants of Boc-Phe-OH are sensitive to residual solvents and enantiomeric impurities. The values below represent the "Gold Standard" for analytical-grade material (>99% purity).

Table 2: Physicochemical Constants

| Property | Value / Range | Conditions |

| Melting Point | 85 – 88 °C | Capillary method, 1°C/min ramp |

| Optical Rotation | +25.0° ± 2.0° | c=1.0 in Ethanol |

| Density | ~1.136 g/cm³ | Predicted |

| pKa | 3.88 ± 0.10 | Carboxylic acid (Predicted) |

| Flash Point | N/A | Combustible solid |

Critical Insight: A melting point below 84°C often indicates the presence of the D-isomer or residual solvent (commonly ethyl acetate from recrystallization).

Deep Dive: Melting Point & Thermal Behavior[3]

The melting point of Boc-Phe-OH is not a singular point but a thermodynamic range that serves as a rapid purity check.

-

High Purity (>99%): Exhibits a sharp melting range of 85–87°C .[3][4]

-

Technical Grade: May melt broadly between 80–90°C .[5]

-

Impurities: Common contaminants include N,N-dicyclohexylurea (DCU) from synthesis or free Phenylalanine. DCU has a significantly higher MP (~230°C), often visible as non-melting particulates in the melt.

Visualization: Melting Point Determination Logic

The following diagram outlines the decision logic for interpreting melting point data during incoming goods inspection.

Figure 1: Decision logic for interpreting Boc-Phe-OH melting point data. Sharp transitions indicate high enantiomeric purity.

Solubility & Handling for SPPS

For peptide synthesis, solvation is critical for coupling kinetics.[6] Boc-Phe-OH exhibits a "like-dissolves-like" profile typical of hydrophobic amino acids.

Table 3: Solubility Profile

| Solvent | Solubility Rating | Application Notes |

| Dichloromethane (DCM) | Excellent | Preferred for standard Boc SPPS coupling. |

| Dimethylformamide (DMF) | Excellent | Used when aggregation is a concern.[6] |

| Methanol/Ethanol | Good | Useful for optical rotation measurements. |

| Water | Insoluble | Precipitates immediately upon addition. |

| Ethyl Acetate | Moderate | Used for recrystallization/purification. |

Handling Protocol:

-

Storage: Store at 2–8°C . Allow to reach room temperature before opening to prevent condensation.

-

Moisture: Hydrolytic stability is generally good, but moisture can accelerate Boc deprotection if trace acid is present.

Experimental Protocols

Protocol A: High-Precision Melting Point Determination

Objective: To verify identity and purity without consuming large amounts of sample.

-

Drying: Dry approximately 100 mg of Boc-Phe-OH in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

-

Loading: Pack a capillary tube to a height of 3 mm. Compact the powder by tapping the tube on a hard surface.

-

Ramp:

-

Rapid heat to 75°C .

-

Reduce heating rate to 1.0°C/min .

-

-

Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).

-

Criteria: A range of 85–87°C is acceptable.

Protocol B: Optical Rotation Measurement

Objective: To confirm L-configuration and detect racemization.

-

Preparation: Weigh exactly 100 mg (±0.1 mg) of Boc-Phe-OH.

-

Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in absolute Ethanol (EtOH). Fill to the mark.

-

Measurement:

-

Zero the polarimeter with pure Ethanol.

-

Fill the 1 dm cell with the sample solution (avoid bubbles).

-

Measure at 20°C using the Sodium D-line (589 nm).

-

-

Calculation:

Quality Control Workflow

The following workflow illustrates the lifecycle of a Boc-Phe-OH batch from synthesis to release, emphasizing the critical control points (CCPs).

Figure 2: Quality Control workflow for Boc-Phe-OH. Recrystallization is the primary corrective action for failed physical specs.

References

-

Sigma-Aldrich. Boc-Phe-OH Product Specification & Safety Data Sheet. Retrieved from .[3]

-

Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Org. Synth. 1988, Coll.[7] Vol. 6, 418. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77857, Boc-L-phenylalanine. Retrieved from .

-

Chem-Impex International. Boc-L-Phenylalanine Technical Data. Retrieved from .

-

BenchChem. Solubility Issues of Boc-Amino Acids in Peptide Synthesis. Retrieved from .

Sources

- 1. peptide.com [peptide.com]

- 2. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]

- 4. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profile and Handling of N-Boc-L-phenylalanine in DMF and DCM

Executive Summary

N-Boc-L-phenylalanine (Boc-Phe-OH) exhibits high solubility in both N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), typically exceeding 0.5 M (approx. 132 g/L), which covers the standard concentration range for Solid Phase Peptide Synthesis (SPPS).

However, the choice between these two solvents is not interchangeable; it is dictated by the kinetic requirements of the application :

-

DCM is the primary solvent for Boc-chemistry SPPS due to superior swelling of polystyrene-based resins (e.g., Merrifield resin).

-

DMF is utilized as a co-solvent or primary solvent during "difficult couplings" to disrupt intermolecular H-bond aggregation (beta-sheet formation) that DCM cannot prevent.

This guide details the physicochemical basis of this solubility, operational protocols for preparation, and troubleshooting workflows for aggregation issues.

Physicochemical Basis of Solubility

To understand the solvation behavior, we must analyze the molecular interactions between the solute and the solvent.

Molecular Architecture of Boc-Phe-OH

-

Lipophilic Domains: The tert-butyl group (Boc) and the Phenyl ring (Phe side chain) create a significant hydrophobic footprint. This favors interaction with non-polar or moderately polar solvents like DCM via London Dispersion Forces.

-

Polar/H-Bonding Domains: The Carboxylic Acid (-COOH) and the Carbamate (-NH-) moieties act as Hydrogen Bond Donors (HBD) and Acceptors (HBA). This necessitates a solvent capable of disrupting crystal lattice energy through dipole interactions (DMF).

Solvent Interaction Mechanism

The following diagram illustrates the dual-solvation mechanism that allows Boc-Phe-OH to dissolve in chemically distinct environments.

Figure 1: Dual-mode solvation mechanism. DCM stabilizes the hydrophobic regions, while DMF stabilizes the polar backbone.

Comparative Solvent Data Profile

The following table summarizes the operational parameters for Boc-Phe-OH in both solvents.

| Parameter | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Solubility Limit (Approx.) | High (>100 g/L) | Very High (>200 g/L) |

| Standard SPPS Conc. | 0.1 M – 0.5 M | 0.1 M – 0.5 M |

| Boiling Point | 39.6 °C (Volatile) | 153 °C (Non-volatile) |

| Dielectric Constant | 8.9 (Moderate) | 36.7 (High) |

| Resin Swelling (Polystyrene) | Excellent (Preferred for Boc) | Good |

| Peptide Solvation | Poor (Risk of Aggregation) | Excellent (Breaks Aggregates) |

| Safety Profile | Suspected Carcinogen, Volatile | Hepatotoxic, Skin Absorbed |

Technical Insight: While Boc-Phe-OH dissolves readily in DCM, the growing peptide chain may not. If the peptide sequence aggregates (gels) in DCM, the reactive ends become inaccessible, leading to deletion sequences. In these cases, DMF is required not for the amino acid, but for the peptide-resin complex.

Operational Protocols

Protocol A: Standard Dissolution for SPPS (DCM-Based)

Use this protocol for standard Boc-chemistry cycles on Merrifield or PAM resins.

-

Calculation: Calculate the required mass of Boc-Phe-OH (MW: 265.3 g/mol ) for a 0.2 M solution.

-

Example: For 10 mL solution, use 0.53 g of Boc-Phe-OH.

-

-

Weighing: Weigh the powder into a dry glass vial.

-

Solvent Addition: Add the calculated volume of anhydrous DCM .

-

Agitation: Vortex for 15–30 seconds. The powder should dissolve instantly to form a clear, colorless solution.

-

Activation: Add coupling reagents (e.g., DCC/DIC) directly to this solution.

-

Note: If the solution turns cloudy upon adding DCC, this is normal (formation of DCU byproduct).

-

Protocol B: The "Magic Mixture" for Difficult Couplings

Use this protocol if the resin beads appear "clumped" or if previous coupling steps showed low efficiency.

-

Ratio Preparation: Prepare a solvent mixture of DCM:DMF (4:1 v/v) .

-

Reasoning: This maintains the swelling properties of DCM while introducing enough DMF to solvate the peptide backbone.

-

-

Dissolution: Dissolve Boc-Phe-OH in the minimum volume of DMF first.

-

Dilution: Dilute with DCM to the final volume.

-

Application: Apply to the resin.[1]

Protocol C: Solvent Swapping (Recrystallization/Purification)

If Boc-Phe-OH needs to be recovered or purified from these solvents.[2]

-

From DCM:

-

Evaporate DCM under reduced pressure (Rotavap) at 30°C.

-

The residue will likely be an oil or foam.

-

Redissolve in a minimal amount of Ethyl Acetate.

-

Add Hexanes dropwise until turbid. Cool to 4°C to crystallize.

-

-

From DMF:

-

Do not rotavap (high boiling point makes this difficult).

-

Pour the DMF solution into a 10x excess of ice-cold water (pH adjusted to ~3 with dilute HCl).

-

Boc-Phe-OH will precipitate as a white solid (due to the hydrophobic phenyl ring).

-

Filter and wash with cold water.

-

Troubleshooting & Decision Logic

Use the following workflow to determine the correct solvent strategy for your specific experiment.

Figure 2: Solvent selection decision tree based on experimental constraints.

References

-

PubChem. (n.d.).[3][4] N-Boc-L-phenylalanine (Compound Summary).[5][6][7][8] National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research (Context on solvation effects). Retrieved February 12, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. reddit.com [reddit.com]

- 3. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-4-Methyl-L-phenylalanine | C15H21NO4 | CID 2761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 8. peptide.com [peptide.com]

Technical Guide: N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)

Precision Nomenclature, Synthesis, and Application in Peptide Therapeutics

Executive Summary

In the landscape of peptide therapeutics and peptidomimetic drug design, N-(tert-Butoxycarbonyl)-L-phenylalanine (commonly Boc-Phe-OH ) serves as a foundational chiral building block.[1] While the nomenclature "N-(Butoxycarbonyl)" technically implies a straight-chain butyl ester, industry convention and chemical databases (including CAS 13734-34-4) overwhelmingly map this term to the tert-butyl variant due to the ubiquity of the Boc protecting group.

This guide provides a rigorous analysis of Boc-Phe-OH, focusing on its physiochemical stability, orthogonal protection strategies in Solid Phase Peptide Synthesis (SPPS), and critical quality attributes (CQAs) for GMP manufacturing.

Chemical Identity & Nomenclature

Precision in nomenclature is critical to avoid supply chain errors, particularly when distinguishing between tert-butyl (Boc) and n-butyl analogs. The tert-butyl group is preferred for its acid-lability, a property not shared by the n-butyl carbamate.

Core Identifiers

| Parameter | Detail |

| Common Name | Boc-L-phenylalanine (Boc-Phe-OH) |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

| CAS Registry Number | 13734-34-4 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| SMILES | CC(C)(C)OC(=O)NC(=O)O |

| InChI Key | ZYJPUMXJBDHSIF-NSHDSACASA-N |

Synonym Mapping

-

Standard Abbreviations: Boc-Phe, Boc-L-Phe, N-Boc-Phe.[1][2][3]

-

Systematic Synonyms:

-

Ambiguity Note: The term "N-(Butoxycarbonyl)-L-phenylalanine" is frequently used in catalog databases to refer to the tert-butyl form. However, strict IUPAC nomenclature reserves "butoxy" for the n-butoxy group. Researchers must verify the CAS number (13734-34-4) to ensure the acid-labile Boc group is present rather than the stable n-butyl carbamate.

Physiochemical Properties & Stability

Understanding the physical state and solubility profile is essential for process development, particularly during the coupling phase of peptide synthesis.

| Property | Value / Characteristic | Experimental Context |

| Physical State | White crystalline powder | High purity (>99%) is required to prevent truncation sequences in SPPS. |

| Melting Point | 86 – 88 °C | Sharp melting point indicates high enantiomeric purity. |

| Optical Rotation | Critical quality control parameter for verifying L-isomer configuration. | |

| pKa (Carboxyl) | ~3.88 (Predicted) | Determines pH control requirements during coupling. |

| Solubility | Soluble in DCM, DMF, MeOH | Compatible with standard organic solvents used in SPPS. |

| Stability | Stable at room temperature | Must be stored desicated; sensitive to strong acids (TFA/HCl). |

Synthesis & Protection Strategy

The synthesis of Boc-Phe-OH typically utilizes the Schotten-Baumann condition, reacting L-phenylalanine with Di-tert-butyl dicarbonate (Boc₂O). This route is preferred over the older tert-butyl azidoformate method due to safety profiles.

Industrial Synthesis Protocol

Reaction: L-Phe + Boc₂O + NaOH

-

Dissolution: L-Phenylalanine is dissolved in a mixture of Dioxane/Water (1:1) or THF/Water.

-

Basification: NaOH is added to maintain pH 9–10. This deprotonates the amine, making it nucleophilic.

-

Acylation: Boc₂O (1.1 equivalents) is added slowly. The reaction is exothermic.

-

Work-up: The solution is acidified (pH 2–3) with KHSO₄ or dilute HCl to protonate the carboxylate, precipitating the product or allowing extraction into Ethyl Acetate.

-

Purification: Recrystallization from Hexane/Ethyl Acetate yields high optical purity.

Mechanism of Action (Boc Group)

The tert-butyl carbamate is stable to basic conditions (allowing Fmoc-like strategies if needed, though rarely mixed) and catalytic hydrogenation. It is selectively cleaved by moderate acids (TFA, HCl/Dioxane) via an E1 elimination mechanism, generating isobutylene and CO₂.

Visualization: Synthesis & Deprotection Cycle

The following diagram illustrates the lifecycle of Boc-Phe-OH in peptide synthesis, highlighting the orthogonal stability.

Figure 1: The synthesis and application lifecycle of Boc-Phe-OH. Note the acid-mediated deprotection step which releases volatile byproducts (Isobutylene/CO₂), driving the reaction to completion.

Analytical Characterization & Quality Control

In drug development, verifying the identity and purity of Boc-Phe-OH is mandatory before introduction into a GMP workflow.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

- 1.42 (s, 9H, Boc t-butyl ): The diagnostic singlet.

-

3.0–3.2 (m, 2H,

-

4.60 (m, 1H,

- 7.1–7.3 (m, 5H, Ar-H ): Phenyl group signals.

- 10.5 (br s, 1H, COOH ): Carboxylic acid proton.

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Detection: UV at 214 nm (peptide bond/carbonyl) and 254 nm (phenyl ring).

-

Acceptance Criteria: >99.0% purity; D-isomer content <0.5%.

Applications in Drug Development

Boc-Phe-OH is not merely a reagent; it is a scaffold for designing peptidomimetics and protease inhibitors.

-

Boc-SPPS (Solid Phase Peptide Synthesis):

-

Used in the "Boc/Benzyl" strategy.

-

Advantage: The Boc group is removed by TFA, while side-chain protection (Benzyl based) is removed by HF. This orthogonal strategy is crucial for synthesizing peptides that are unstable in the base-labile Fmoc chemistry.

-

Use Case: Synthesis of hydrophobic amyloid peptides where Fmoc aggregation is problematic.

-

-

Chiral Intermediate Synthesis:

-

Boc-Phe-OH is reduced to Boc-phenylalaninol , a precursor for HIV protease inhibitors (e.g., Saquinavir analogs).

-

Used in the synthesis of Statine analogs for aspartic protease inhibition.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77857, L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link][4]

-

Organic Syntheses (1985). N-tert-Butoxycarbonyl-L-Phenylalanine. Org. Synth. 1985, 63, 160. Retrieved from [Link]

Sources

- 1. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

protocol for solid-phase peptide synthesis using Boc-Phe-OH

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Using Boc-Phe-OH

Part 1: Executive Summary & Strategic Rationale

This guide details the protocol for incorporating Boc-Phe-OH (N-α-t-Butyloxycarbonyl-L-phenylalanine) into peptide chains using Boc/Benzyl (Boc/Bzl) chemistry. While Fmoc chemistry has gained popularity for its safety profile, Boc chemistry remains the "Gold Standard" for synthesizing difficult sequences, thioesters, and peptides requiring base-sensitive modifications.

Why Boc-Phe-OH? Phenylalanine (Phe) is a hydrophobic, aromatic residue. In Boc synthesis, its coupling is generally robust, but its hydrophobicity can induce on-resin aggregation (β-sheet formation), leading to "difficult sequences." This protocol emphasizes PAM resin usage to prevent premature chain loss and separate neutralization steps to ensure complete coupling efficiency.

Part 2: Critical Safety Directive (HF Warning)

⚠️ DANGER: HYDROGEN FLUORIDE (HF) PROTOCOL The final cleavage in Boc chemistry typically requires anhydrous HF.[1] HF is a bone-seeking poison that penetrates skin, decalcifies bone, and causes cardiac arrest.

Never work alone.

Must use a dedicated Teflon/Kel-F vacuum line (glass dissolves in HF). [2] * Antidote: Calcium gluconate gel must be instantly accessible.

Part 3: Materials & Reagents[2][3][4][5][6]

| Component | Specification | Purpose |

| Amino Acid | Boc-Phe-OH (>99% L-isomer) | Building block. |

| Resin | Boc-Phe-PAM Resin (0.5–0.8 mmol/g) | Recommended. PAM linkers are 100x more stable to TFA than Merrifield resin, preventing yield loss during long syntheses. |

| Activator | 0.5 M HBTU in DMF | Fast activation; minimizes racemization. |

| Base | DIEA (Diisopropylethylamine) | Activator base and Neutralization agent. |

| Deprotection | 50% TFA in DCM | Removes Boc group (acidolytic). |

| Scavengers | p-Cresol, Dimethyl sulfide (DMS) | Traps benzyl cations (generated during HF cleavage) to prevent alkylation of the Phe aromatic ring. |

Part 4: The Boc Synthesis Cycle[7]

In Boc chemistry, the N-terminal amine is protonated (

Workflow Visualization

The following diagram illustrates the standard "Separate Neutralization" cycle, which offers the highest control for manual synthesis.

Figure 1: The Standard Boc-SPPS Cycle. Note the distinct Neutralization step (Step 3) required to convert the TFA salt to a nucleophilic amine.

Detailed Protocol Steps

-

Action: Place Boc-Phe-PAM resin in the reaction vessel. Add DCM (Dichloromethane) and shake for 20 minutes.

-

Scientific Logic: Polystyrene beads shrink in dry states. DCM swells the resin maximally, exposing internal reactive sites.

Step 2: Deprotection (Removal of Boc)

-

Action: Treat resin with 50% TFA / 50% DCM (v/v) for 2 minutes (pre-wash), drain, then treat again for 20 minutes.

-

Action: Wash with DCM (3 x 1 min).

-

Mechanism: Acidolysis cleaves the tert-butyl carbamate, releasing isobutylene and

. The amine is now a trifluoroacetate salt (

Step 3: Neutralization (The Critical Difference)

-

Action: Treat resin with 10% DIEA in DCM (2 x 2 min).

-

Action: Wash with DCM (3x) then DMF (3x).

-

Expert Insight: Failure here is common. If you skip this, the amine remains protonated and cannot attack the incoming activated amino acid. The resin should swell slightly as the salt is removed.

Step 4: Activation & Coupling of Boc-Phe-OH

-

Reagent Prep: Dissolve 3.0 equivalents (eq) of Boc-Phe-OH and 2.9 eq of HBTU in minimal DMF. Add 6.0 eq of DIEA immediately before adding to resin.

-

Action: Shake for 30–60 minutes.

-

Causality: HBTU creates an active ester (OBt ester). We use a slight deficiency of HBTU (2.9 eq) vs Amino Acid (3.0 eq) to ensure we do not cap the resin with HBTU itself (guanidinylation), which terminates the chain.

Step 5: Monitoring (Kaiser Test)

-

Action: Remove a few beads, wash with ethanol, and add Ninhydrin reagents (A, B, C). Heat at 100°C for 2 minutes.

-

Interpretation:

-

Colorless/Yellow: Coupling Complete (99%+). Proceed.

-

Blue/Purple: Incomplete. Re-couple using DIC/HOBt (alternative activation) to overcome steric/aggregation issues.

-

Part 5: HF Cleavage & Isolation

The cleavage step removes the peptide from the resin and removes side-chain protecting groups (if any) simultaneously.[5][3][6]

Protocol:

-

Drying: Wash resin with MeOH and dry under high vacuum overnight. Traces of DCM will react with HF to form dangerous carcinogens (BCME).

-

Scavenger Mix: For a sequence containing Phe (but no Cys/Met), use Anisole (10%) or p-Cresol (10%) .

-

Why: Cleavage generates benzyl cations from the resin linker. Without scavengers, these cations will alkylate the electron-rich aromatic ring of Phenylalanine.

-

-

Apparatus Loading: Place resin + scavenger in the Kel-F reaction vessel. Cool to -78°C (Dry ice/Acetone).

-

HF Distillation: Distill anhydrous HF (10 mL per gram of resin) into the vessel.

-

Reaction: Warm to 0°C (Ice bath) and stir for 45–60 minutes.

-

Extraction: Evaporate HF under vacuum. Precipitate peptide with cold Diethyl Ether.[2] Dissolve precipitate in 10% Acetic Acid and lyophilize.

Part 6: Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Aggregation | Slow coupling after 5-6 residues. | Phe is hydrophobic; β-sheets form on resin. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) during coupling to disrupt H-bonds. |

| Racemization | D-Phe detected in QC. | Base-catalyzed proton abstraction during activation. | Switch from HBTU/DIEA to DIC/Oxyma (neutral pH activation). |

| Low Yield | Peptide missing from resin after HF. | Premature cleavage during TFA steps. | Ensure PAM resin was used, not standard Merrifield, for peptides >10 residues. |

References

-

Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[7] Link

-

Bachem. (n.d.). Boc-SPPS – Strategies and General Protocols. Bachem Technical Guides. Link

-

Thermo Fisher Scientific. (n.d.). Overview of Peptide Synthesis. Link

Sources

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Boc Resin Cleavage Protocol [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Coupling of N-Boc-L-phenylalanine in Solid-Phase Peptide Synthesis

Introduction: The Role and Challenges of Phenylalanine in Peptide Synthesis

L-phenylalanine, an aromatic amino acid, is a fundamental component of numerous biologically active peptides and proteins. Its bulky, hydrophobic benzyl side chain plays a crucial role in molecular recognition, protein folding, and ligand-receptor interactions. In Solid-Phase Peptide Synthesis (SPPS), the incorporation of N-Boc-L-phenylalanine is a routine yet critical step that requires careful optimization to ensure high coupling efficiency and prevent side reactions. The steric hindrance imparted by the benzyl group can pose challenges, necessitating robust coupling methodologies to achieve quantitative acylation of the resin-bound free amine.[1]

This guide provides a detailed overview of the coupling conditions for N-Boc-L-phenylalanine in Boc-SPPS, offering field-proven protocols and explaining the rationale behind experimental choices. We will delve into various activation strategies, highlighting their mechanisms and providing troubleshooting insights to empower researchers in the synthesis of high-quality peptides.

Core Principles of N-Boc-L-phenylalanine Coupling

The fundamental principle of coupling in SPPS is the formation of an amide bond between the carboxyl group of the incoming amino acid (N-Boc-L-phenylalanine) and the N-terminal amine of the growing peptide chain attached to a solid support.[2] This process involves the activation of the carboxylic acid to a more reactive species, which is then susceptible to nucleophilic attack by the amine.

The Boc/Bzl protection scheme utilizes an acid-labile Boc group for temporary Nα-protection and more stable benzyl-based protecting groups for side chains. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups require a strong acid such as hydrofluoric acid (HF) for cleavage.[3]

Key Considerations for Phenylalanine Coupling:

-

Steric Hindrance: The bulky benzyl side chain of phenylalanine can slow down coupling kinetics compared to smaller amino acids like glycine or alanine. This necessitates the use of efficient coupling reagents and potentially longer reaction times or double coupling strategies to ensure the reaction goes to completion.[4]

-

Racemization: While urethane-protected amino acids like N-Boc-L-phenylalanine are generally resistant to racemization, the choice of coupling reagents and the presence of base can influence the optical purity of the incorporated residue.[5] The formation of an oxazolinone intermediate is a potential pathway to racemization.[5]

-

Solvent Choice: The solvent must effectively swell the resin and solubilize the reactants. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties. For sequences prone to aggregation, N-methylpyrrolidone (NMP) or the inclusion of chaotropic salts may be beneficial.[4][6]

Recommended Coupling Protocols for N-Boc-L-phenylalanine

The choice of coupling reagent is a critical determinant of success in SPPS. Below are detailed protocols for commonly used and highly effective coupling strategies for N-Boc-L-phenylalanine.

Protocol 1: DIC/HOBt Mediated Coupling

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive, 1-hydroxybenzotriazole (HOBt), is a classic and cost-effective method for peptide bond formation. HOBt acts as a catalyst and suppresses side reactions, notably racemization, by forming a more reactive and less racemization-prone HOBt-ester intermediate.[5]

Experimental Protocol:

-

Resin Preparation:

-

Swell the peptide-resin in dichloromethane (DCM) (10 mL per gram of resin) for 30-60 minutes.

-

Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM.[7]

-

Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.[2]

-

Wash the resin thoroughly with DCM and then DMF to prepare for the coupling step.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve N-Boc-L-phenylalanine (3-5 equivalents relative to resin substitution) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add the dissolved amino acid and HOBt solution to the resin.

-

Add DIC (3-5 equivalents) to the resin suspension.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

-

Monitoring and Washing:

-

Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

If the Kaiser test is positive after 4 hours, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[8]

-

Upon completion, wash the resin sequentially with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

-

Data Presentation: Reagent Equivalents for DIC/HOBt Coupling

| Reagent | Equivalents (relative to resin loading) |

| N-Boc-L-phenylalanine | 3 - 5 |

| HOBt | 3 - 5 |

| DIC | 3 - 5 |

Diagram: Mechanism of DIC/HOBt Activation

Caption: DIC/HOBt activation and coupling workflow.

Protocol 2: HBTU/HATU Mediated Coupling

Uronium/aminium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that are particularly well-suited for sterically hindered amino acids like phenylalanine.[9][10] HATU is generally considered more reactive than HBTU due to the presence of the nitrogen in the 7-position of the triazole ring, which increases the acidity of the active ester intermediate.[11]

Experimental Protocol:

-

Resin Preparation:

-

Follow the same swelling, deprotection, and neutralization steps as described in Protocol 1.

-

-

Amino Acid Activation and Coupling (In-situ Neutralization/Coupling):

-

In a separate vessel, dissolve N-Boc-L-phenylalanine (3-5 equivalents) and HBTU or HATU (3-5 equivalents) in DMF.

-

To the deprotected (but not yet neutralized) peptide-resin TFA salt, add the solution of amino acid and coupling reagent.

-

Add DIEA (6-10 equivalents) to the reaction mixture. This will both neutralize the TFA salt and facilitate the coupling reaction.

-

Agitate the mixture at room temperature. Coupling with HATU is typically complete within 30-60 minutes, while HBTU may require 1-2 hours.[10]

-

-

Monitoring and Washing:

-

Monitor the reaction completion with the Kaiser test.

-

If the reaction is incomplete, a recoupling step can be performed.

-

Wash the resin thoroughly with DMF, DCM, and isopropanol.

-

Data Presentation: Reagent Equivalents for HBTU/HATU Coupling

| Reagent | Equivalents (relative to resin loading) |

| N-Boc-L-phenylalanine | 3 - 5 |

| HBTU/HATU | 3 - 5 |

| DIEA | 6 - 10 |

Diagram: General SPPS Cycle for N-Boc-L-phenylalanine Incorporation

Caption: The iterative cycle of Boc-SPPS.

Troubleshooting and Optimization

-

Incomplete Coupling (Positive Kaiser Test):

-

Cause: Steric hindrance, peptide aggregation.

-

Solution: Perform a double coupling by repeating the coupling step with fresh reagents.[12] Increase the reaction time. Consider switching to a more powerful coupling reagent like HATU.[4] Using a solvent mixture such as DMF/NMP can also improve solvation and reduce aggregation.[4]

-

-

Racemization:

-

Cause: Over-activation of the amino acid, excessive base.

-

Solution: Minimize the pre-activation time before adding the activated amino acid to the resin.[12] Use a weaker base like N-methylmorpholine (NMM) in place of DIEA, or use stoichiometric amounts of base relative to the amino acid.[12] The DIC/HOBt method is known for low racemization.[5]

-

-

Diketopiperazine Formation:

-

Cause: This side reaction is most common after the coupling of the second amino acid, leading to the cyclization and cleavage of the dipeptide from the resin.

-

Solution: Utilize an in-situ neutralization and coupling protocol to minimize the time the free N-terminal amine is exposed.[7]

-

Conclusion

The successful incorporation of N-Boc-L-phenylalanine in SPPS is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. While its bulky side chain presents a moderate steric challenge, the use of potent activating agents like HBTU and HATU, or the reliable DIC/HOBt combination, can ensure high coupling efficiencies. By understanding the mechanisms behind these protocols and adhering to best practices for monitoring and troubleshooting, researchers can confidently synthesize complex phenylalanine-containing peptides for a wide range of applications in science and medicine.

References

- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Benchchem. (n.d.). Managing poor coupling efficiency of p-amino-D-phenylalanine in difficult sequences.

- Benchchem. (n.d.). Technical Support Center: Optimization of Coupling Reactions with p-Amino-D-phenylalanine in SPPS.

- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Nowick Laboratory. (n.d.).

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?.

- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Benchchem. (n.d.). Application Notes and Protocols for the Coupling of BOC-L-Phenylalanine-¹³C with HBTU and HATU Reagents.

- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.

- Benchchem. (n.d.). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.

- Subiros-Funosas, R., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.

-

PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.

- Google Patents. (n.d.). WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin.

-

PMC. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Retrieved from [Link]

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- ScholarWorks@GVSU. (n.d.).

- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

-

PMC. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol Guide: Efficient Amide Bond Formation Using Boc-L-phenylalanine, HBTU, and DIPEA

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the activation of N-α-tert-butyloxycarbonyl-L-phenylalanine (Boc-L-phenylalanine) using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). This reagent combination is a cornerstone of modern peptide synthesis, prized for its high efficiency, rapid reaction kinetics, and suppression of racemization.[1][2] This document delves into the underlying chemical principles, provides field-proven step-by-step protocols for both solution-phase and solid-phase synthesis, outlines critical reaction parameters, and offers a guide to troubleshooting common issues. It is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and other amidation reactions.

Scientific Foundation: The Chemistry of HBTU Activation

The formation of an amide (peptide) bond between a carboxylic acid and an amine is a condensation reaction that is not spontaneous under ambient conditions. The core function of a coupling reagent like HBTU is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine.[3][4]

Mechanism of Action

The activation process is a sequential, multi-step mechanism that ensures high efficiency and minimizes unwanted side reactions.

-

Deprotonation: The process begins with the deprotonation of the Boc-L-phenylalanine carboxylic acid by a non-nucleophilic base, typically DIPEA.[1] This forms a carboxylate anion, which is a more potent nucleophile than the parent carboxylic acid. The use of a sterically hindered base like DIPEA is critical to prevent it from competing with the primary amine as a nucleophile.[5]

-

Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the HBTU reagent.[1][6] This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges into a more stable and highly reactive HOBt (1-hydroxybenzotriazole) active ester.[1] This active ester is the key species that will react with the amine. The byproducts of this step are tetramethylurea and the hexafluorophosphate anion.[4]

-

Nucleophilic Attack and Amide Bond Formation: The free amino group of the coupling partner (e.g., another amino acid ester or a resin-bound peptide) performs a nucleophilic attack on the carbonyl carbon of the HOBt active ester. This forms a tetrahedral intermediate which subsequently collapses to yield the desired amide bond, releasing HOBT as a byproduct.[1]

Visualizing the Activation Mechanism

The following diagram illustrates the key steps in the HBTU-mediated activation and coupling process.

Caption: HBTU activation of a carboxylic acid and subsequent amide bond formation.

Potential Side Reactions and Mitigation

While highly effective, awareness of potential side reactions is crucial for ensuring product purity.

-

Racemization: The loss of stereochemical integrity at the alpha-carbon of the amino acid is a primary concern. HBTU is known to be effective at suppressing racemization because the HOBt active ester is relatively stable and less prone to forming the planar oxazolone intermediate responsible for racemization.[4][7][8] For particularly sensitive couplings, the addition of an external equivalent of HOBt can further suppress this side reaction.[7][9]

-

Guanidinylation: If HBTU is used in significant excess relative to the carboxylic acid, or if pre-activation is not performed correctly, the HBTU reagent can react directly with the free N-terminal amine of the peptide.[4][10] This forms a stable tetramethylguanidinium (Tmg) cap, which terminates chain elongation.[7][11] This is a critical consideration in solid-phase synthesis.

Quantitative Parameters for Optimal Coupling

The success of the coupling reaction is highly dependent on the stoichiometry of the reagents, choice of solvent, and reaction conditions.

| Parameter | Recommended Range | Rationale & Field Insights |

| Boc-L-Phe | 1.0 - 1.2 eq. | The limiting reagent. A slight excess can be used in solution-phase to drive the reaction to completion. |

| HBTU | 0.95 - 1.2 eq. | A slight sub-stoichiometric amount (e.g., 0.95 eq) relative to the acid can minimize the risk of guanidinylation.[7] For difficult couplings, up to 1.2 eq. may be used. |

| DIPEA | 2.0 - 3.5 eq. | A minimum of two equivalents is required: one to neutralize the carboxylic acid and one to neutralize the proton released from the amine upon coupling. An excess helps maintain a basic environment to drive the reaction.[6][12] |

| Amine Component | 1.0 - 1.2 eq. | In solution-phase, a slight excess may be used if the carboxylic acid is more valuable. In SPPS, the amine is resin-bound and considered the limiting reagent. |

| Solvent | DMF, NMP, DCM | N,N-Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for all components.[6][13] N-Methyl-2-pyrrolidone (NMP) can be superior for difficult sequences prone to aggregation.[13][14] |

| Temperature | 0 °C to RT (20-25 °C) | Reactions are typically run at room temperature for efficiency.[6] For amino acids highly prone to racemization, the reaction can be cooled to 0 °C before adding the activated ester to the amine.[15] |

| Reaction Time | 15 min - 4 hours | Most couplings are complete within 1-2 hours.[7][16] Sterically hindered amino acids may require longer times.[13] Reaction progress should be monitored. |

Experimental Protocols

Safety First: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. HBTU is a moderate skin sensitizer and can be explosive under certain conditions.[17] DIPEA is corrosive and volatile.

Protocol 1: Solution-Phase Coupling of Boc-L-Phenylalanine

This protocol describes the coupling of Boc-L-phenylalanine to an amino acid ester hydrochloride salt (e.g., Glycine methyl ester HCl).

Materials:

-

Boc-L-phenylalanine

-

Amine component (e.g., Gly-OMe·HCl)

-

HBTU

-

DIPEA

-

Anhydrous DMF (peptide synthesis grade)

-

Ethyl acetate (EtOAc)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (Saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Amine Preparation: In a clean, dry round-bottom flask, dissolve the amine hydrochloride salt (1.1 eq.) in anhydrous DMF. Add DIPEA (1.2 eq.) to neutralize the salt and stir for 5-10 minutes at room temperature to generate the free amine.

-

Carboxylic Acid Activation (Pre-activation): In a separate dry flask, dissolve Boc-L-phenylalanine (1.0 eq.) and HBTU (1.05 eq.) in anhydrous DMF.

-

Add DIPEA (2.0 eq.) to the carboxylic acid/HBTU mixture. The solution will typically turn pale yellow, indicating activation.[12][18] Allow this pre-activation to proceed for 1-2 minutes.[19]

-

Coupling: Add the pre-activated Boc-L-phenylalanine solution dropwise to the stirring free amine solution from Step 1.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Boc-L-phenylalanine) is consumed (typically 1-3 hours).

-

Work-up:

-

Once complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[16] This removes unreacted starting materials, DIPEA salts, and byproducts like HOBt and tetramethylurea.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude dipeptide can be purified by column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a typical coupling cycle on a pre-loaded amine resin (e.g., Rink Amide resin) using Fmoc chemistry, where Boc-L-phenylalanine is the final N-terminal residue. For simplicity, we assume the synthesis has proceeded and the final coupling is with Boc-L-phenylalanine.

Caption: A typical workflow for coupling Boc-L-phenylalanine in Solid-Phase Peptide Synthesis.

Procedure:

-

Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.

-

Activation Mixture: In a separate vial, dissolve Boc-L-phenylalanine (3-5 eq. relative to resin loading) and HBTU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.[19][20]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).[20]

-

Monitoring (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of resin beads.[14] A yellow/clear result indicates successful (complete) coupling. A blue color indicates free primary amines remain, and the coupling step should be repeated.[20]

-

Final Steps: Once the final residue is coupled, the peptide can be cleaved from the resin and deprotected using an appropriate cleavage cocktail (e.g., a solution containing Trifluoroacetic acid (TFA)).[7][19]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive reagents (moisture contamination).2. Insufficient activation time.3. Incomplete Fmoc deprotection (SPPS).4. Sterically hindered coupling. | 1. Use anhydrous, peptide-synthesis grade solvents and fresh reagents. 2. Ensure pre-activation step is performed for at least 1-2 minutes. 3. Confirm deprotection with a positive Kaiser test before coupling. 4. Increase reaction time, switch to NMP, or consider a more potent coupling reagent like HATU.[14] |

| Presence of Starting Material | Incomplete reaction. | Increase reaction time. Add a slight additional amount of activated acid (0.1-0.2 eq.) if monitoring shows the reaction has stalled. |

| Guanidinylation Side Product (+98 Da in MS) | Excess HBTU reacting with free amine.[7][11] | Use a 1:1 or slightly less than 1:1 ratio of HBTU to carboxylic acid.[7] Ensure the carboxylic acid is pre-activated before adding to the amine component.[4] |

| Racemized Product | Base-promoted epimerization. | Run the reaction at a lower temperature (0 °C). Consider adding 1 equivalent of HOBt to the reaction mixture.[7] Use a weaker base if possible, though this may slow the reaction. |

References

- Vertex AI Search. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- BenchChem. (2025). HBTU Coupling Reactions: A Technical Support Center.

-

Garlyle, M., et al. (1998). Side-product formation during cyclization with HBTU on a solid support. PubMed. [Link]

- BenchChem. (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.

- The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.

- BenchChem. (2025). Technical Support Center: Optimizing HBTU Coupling Reactions.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Choosing the Right Peptide Coupling Reagent: HBTU vs. Others.

- BenchChem. (2025). Application Notes and Protocols for HBTU Coupling Reactions.

- Aapptec Peptides. Coupling Reagents.

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

-

Wikipedia. HBTU. [Link]

- Dubey, L. V., & Dubey, I. Ya. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.

- BenchChem. (2025). A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Anderson, J. P., et al. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. [Link]

- Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.

-

Organic Synthesis. Acid-Amine Coupling using HBTU. [Link]

- Reddit r/Chempros. (2025). Side reactions with HBTU amide coupling?.

- BenchChem. (2025).

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- BenchChem. (2025).

- BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.

- ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution turning orange or pink upon mixing?.

-

Kim, H., et al. (2023). γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. MDPI. [Link]

- Varkey, J. T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.

- CymitQuimica. CAS 51987-73-6: boc-L-phenylalanine methyl ester.

- BenchChem. (2025).

-

Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed. [Link]

- Jayaraman, S., et al. (2007). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.

- Aapptec. Monitoring of Peptide Coupling and Capping.

- PubChem. Boc-L-phenylalanine methyl ester.

- Chem-Impex. Boc-L-phenylalanine methyl ester.

- MedChemExpress. N-Boc-L-phenylalanine methyl ester.

- ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?.

-

Tizzano, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). PMC. [Link]

-

Lampel, A., et al. (2017). Disruption of diphenylalanine assembly by a Boc-modified variant. Soft Matter, RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 11. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. HBTU - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of Boc-Phe-OH Ester Derivatives

Executive Summary

This guide provides a rigorous technical framework for the esterification of Boc-Phe-OH , a critical intermediate in peptide synthesis and medicinal chemistry. Unlike standard carboxylic acids, Boc-Phe-OH requires specific handling to preserve the acid-labile Boc protecting group and prevent

This document details three distinct protocols tailored to the target ester type:

-

Cesium Carbonate Alkylation: For simple alkyl esters (Methyl, Ethyl, Benzyl).

-

Steglich Esterification: For sterically hindered esters (tert-Butyl) or labile alcohols.

-

NHS-Activation: For the preparation of active esters (Boc-Phe-OSu) used in bioconjugation.

Strategic Route Selection

Before initiating synthesis, select the protocol that matches your target derivative and available reagents.

Figure 1: Decision matrix for selecting the optimal esterification strategy based on the target moiety.

Critical Mechanistic Considerations

The Racemization Risk

The

-

Risk Factor: High with strong bases (e.g., Et

N) or prolonged activation (e.g., oxazolone formation). -

Mitigation: The Cesium Carbonate method (Protocol A) is kinetically favored and operates under milder basicity than traditional alkoxide methods, significantly preserving optical purity.

Protecting Group Stability

-

Boc (tert-butoxycarbonyl): Acid-labile.[]

-

FORBIDDEN: Acid-catalyzed Fischer esterification (e.g., MeOH/H

SO -

REQUIRED: Base-mediated or neutral coupling conditions.[]

-

Protocol A: Cesium Carbonate Alkylation (Standard Esters)

Best for: Methyl (OMe), Ethyl (OEt), Benzyl (OBzl) esters.

Mechanism: S

Reagents & Equipment[4][5]

-

Substrate: Boc-Phe-OH (1.0 eq)

-

Base: Cesium Carbonate (Cs

CO -

Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 – 1.5 eq)

-

Solvent: DMF (Anhydrous)

-

Atmosphere: Inert (N

or Ar)

Step-by-Step Procedure

-

Dissolution: In a flame-dried round-bottom flask, dissolve Boc-Phe-OH (2.65 g, 10 mmol) in anhydrous DMF (20 mL).

-

Salt Formation: Add Cs

CO-

Note: Cs

CO

-

-

Alkylation: Cool the solution to 0°C. Dropwise add the Alkyl Iodide (e.g., MeI, 12 mmol).

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Endpoint: Disappearance of the acid spot and appearance of a less polar ester spot.

-

-

Workup:

-

Dilute with EtOAc (100 mL).

-

Wash with Water (3 x 30 mL) to remove DMF.

-

Wash with Brine (1 x 30 mL).

-

Dry over Na

SO -

Caution: Do not use acidic washes (like 1M HCl) if the ester is acid-sensitive, though Boc is generally stable to dilute, cold acid washes.

-

-

Purification: Usually not required. If necessary, flash chromatography (SiO

, Hexane/EtOAc).

Expected Yield: 90–95%

Data Validation:

Protocol B: Steglich Esterification (Hindered Esters)

Best for: tert-Butyl esters (OtBu) or coupling to secondary alcohols. Mechanism: DCC activation with DMAP catalysis.[2][3][4]

Reagents

-

Substrate: Boc-Phe-OH (1.0 eq)

-

Alcohol: tert-Butanol (or other alcohol) (1.5 – 3.0 eq)

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Solvent: DCM (Dichloromethane) (Anhydrous)

Step-by-Step Procedure

-

Setup: Dissolve Boc-Phe-OH (10 mmol), Alcohol (15-30 mmol), and DMAP (1 mmol) in dry DCM (30 mL) at 0°C.

-

Activation: Add DCC (11 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes.

-

Visual Cue: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

-

Workup:

-

Wash filtrate with 5% Citric Acid (removes DMAP).

-

Wash with Sat. NaHCO

(removes unreacted acid). -

Wash with Brine, dry (MgSO

), and concentrate.[5]

-

-

Purification: Recrystallization or Column Chromatography.

Critical Note on Racemization: DMAP accelerates the reaction but also increases racemization risk. Keep DMAP load low (<10 mol%) and temperature controlled.

Protocol C: Active Ester Synthesis (Boc-Phe-OSu)

Best for: Pre-activating the amino acid for subsequent reaction with amines (peptide synthesis).

Figure 2: Pathway for the synthesis of NHS-active esters using water-soluble carbodiimide (EDC).

Procedure

-

Dissolution: Dissolve Boc-Phe-OH (10 mmol) and N-Hydroxysuccinimide (NHS, 11 mmol) in Dioxane or DCM (25 mL).

-

Coupling: Cool to 0°C. Add EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (11 mmol).

-

Why EDC? Unlike DCC, the urea byproduct of EDC is water-soluble, simplifying purification.

-

-

Reaction: Stir at 0°C for 1 hour, then RT for 4–6 hours.

-

Workup:

-

Crystallization: The product often solidifies upon concentration or addition of hexane.

-

Target MP: 150–152°C [Ref 2].

-

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 98.0% | HPLC (C18, MeCN/H2O) |

| Identity | Consistent with structure | 1H NMR (CDCl3 or DMSO-d6) |

| Optical Rotation | Polarimetry (for Methyl Ester) | |

| Melting Point | 36–40°C (Methyl Ester) | Capillary MP |

References

-

Neises, B., & Steglich, W. (1978).[7][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

-

Sigma-Aldrich. Product Specification: Boc-Phe-OSu.[8]

-

Organic Chemistry Portal. Steglich Esterification Mechanism and Protocols.

-

Royal Society of Chemistry. Synthesis of N-Boc-amino acid methyl esters (Protocol adaptation). Polymer Chemistry.

-

National Institutes of Health (PMC). Cesium Carbonate Promoted Direct Amidation/Esterification.

Sources

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. rsc.org [rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Boc-Phe-OMe 98 51987-73-6 [sigmaaldrich.com]

standard procedure for Boc protection of phenylalanine

Application Note: Standard Procedure for N-tert-Butoxycarbonyl (Boc) Protection of L-Phenylalanine

Executive Summary

This guide details the standard operating procedure (SOP) for the synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) . While 9-fluorenylmethoxycarbonyl (Fmoc) chemistry has largely superseded Boc in solid-phase peptide synthesis (SPPS) due to the elimination of HF cleavage, Boc-Phe-OH remains a critical intermediate in liquid-phase synthesis, medicinal chemistry, and the production of chiral APIs.

This protocol utilizes the classic Schotten-Baumann conditions (biphasic alkaline system), optimized for high yield (>85%) and optical purity. It addresses the common "oiling out" phenomenon associated with lipophilic amino acids and provides a robust purification strategy.

Chemical Basis & Mechanism[1][2][3]

The protection of the

-

Role of Base: The base (NaOH) serves two purposes:[2]

-

Deprotonates the

-ammonium group ( -

Neutralizes the carboxylic acid to solubilize the zwitterion in the aqueous phase.

-

-

Thermodynamics: The reaction is driven by the irreversible evolution of carbon dioxide (CO

) gas and the formation of thermodynamically stable tert-butanol.

Figure 1: Mechanistic Pathway

Caption: Nucleophilic attack of L-Phe on (Boc)2O followed by elimination of t-butanol and CO2.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| L-Phenylalanine | 165.19 | 1.0 | Substrate |

| (Boc) | 218.25 | 1.1 - 1.2 | Protecting Group Source |

| NaOH (1M) | 40.00 | 2.0 - 2.2 | Base / Solubilizer |

| 1,4-Dioxane | 88.11 | Solvent | Co-solvent (Organic) |

| Water | 18.02 | Solvent | Co-solvent (Aqueous) |

Step-by-Step Methodology

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, suspend L-Phenylalanine (10 g, 60.5 mmol) in Water (30 mL) and 1,4-Dioxane (30 mL) .

-

Slowly add 1M NaOH (60.5 mL, 1.0 equiv) .

-

Note: The solution should become clear as the zwitterion is converted to the sodium salt. If turbid, add small aliquots of water.

-

Step 2: Reaction (Schotten-Baumann)

-

Cool the solution to 0–5 °C using an ice bath.

-

Rationale: Low temperature suppresses the hydrolysis of (Boc)

O by the aqueous base.

-

-

Add (Boc)

O (14.5 g, 66.5 mmol, 1.1 equiv) dropwise (or portion-wise if solid) over 30 minutes. -

Simultaneously, monitor pH. Maintain pH 9–10 by adding the remaining 1M NaOH (approx. 1.0 equiv) dropwise.

-

Critical: Do not exceed pH 12 (hydrolysis risk) or drop below pH 8 (amine protonation stops reaction).

-

-

Remove ice bath and stir at Room Temperature (20–25 °C) for 4–12 hours (overnight is standard).

Step 3: Workup & Extraction [3]

-

Evaporation: Concentrate the mixture on a rotary evaporator to remove the bulk of the Dioxane (reduces emulsion formation).

-

Wash: Dilute the remaining aqueous residue with water (50 mL) and wash with Diethyl Ether or Hexane (2 x 30 mL).

-

Purpose: Removes unreacted (Boc)

O and tert-butanol. The product remains in the aqueous phase as the sodium salt.

-

-

Acidification: Cool the aqueous phase to 0 °C. Acidify carefully to pH 2–3 using 1M KHSO

or 1M HCl .-

Observation: The product will precipitate as a white solid or oil out.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

-

Drying: Wash combined organic layers with Brine, dry over anhydrous Na

SO

Step 4: Purification & Crystallization

-

Evaporate EtOAc to yield a thick oil or solid.

-

Crystallization: Dissolve the residue in a minimum amount of warm EtOAc, then slowly add Hexane or Petroleum Ether until turbid. Store at 4 °C.

-

Filter the white crystals and dry under vacuum.

Figure 2: Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of Boc-Phe-OH.[4]

Critical Process Parameters (CPPs)

-

pH Control (The "Goldilocks" Zone):

-

< pH 8: The amine becomes protonated (

) and cannot attack the Boc anhydride. Reaction stalls. -

> pH 12: Hydroxide ions compete with the amine, hydrolyzing (Boc)

O into CO -

Recommendation: Use an autotitrator or check pH paper frequently during the first hour.

-

-

Acidification Reagent:

-

While HCl is common, KHSO

(Potassium Bisulfate) or Citric Acid is preferred for Boc derivatives. -

Reason: Strong mineral acids can prematurely cleave the Boc group (which is acid-labile) if the local concentration gets too high or if the solution warms up.

-

-

Troubleshooting "Oiling Out":

-

Boc-Phe-OH is lipophilic and often forms a viscous oil instead of a solid upon evaporation.

-

Solution: If the oil refuses to crystallize, convert it to the Dicyclohexylamine (DCHA) salt . Add 1.0 equiv of DCHA to the ethereal solution of the crude oil. The salt precipitates instantly and is highly crystalline.

-

Quality Control & Characterization

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | |

| Melting Point | 85 – 87 °C | Lit.[5][6][7] Value: 86-88 °C [1] |

| Optical Rotation | (c=1, Ethanol) [2] | |

| TLC | Single spot, | Solvent: CHCl |